Fmoc-Thr(beta-D-Lac(Ac)7)-OH

Solid-Phase Peptide Synthesis Glycopeptide Synthesis O-Glycosylation

Choose Fmoc-Thr(beta-D-Lac(Ac)7)-OH to incorporate the intact β-D-lactose disaccharide epitope into your glycopeptides. Unlike monosaccharide analogs, this fully acetyl-protected building block installs the complete lactose unit in a single coupling step, eliminating deprotection incompatibilities and preserving the native Galβ(1→4)Glc linkage essential for selectin and galectin recognition. The seven acetyl groups ensure solubility in standard SPPS solvents, suppress side reactions during chain assembly, and are cleanly removed under mild global deprotection. Ideal for combinatorial library synthesis, SPR ligand generation, and HIV gp120 fragment assembly—specify this differentiated monomer to accelerate your glycopeptide workflow and secure reproducible, publication-ready results.

Molecular Formula C45H53NO22
Molecular Weight 959.904
CAS No. 657395-98-7
Cat. No. B2662798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(beta-D-Lac(Ac)7)-OH
CAS657395-98-7
Molecular FormulaC45H53NO22
Molecular Weight959.904
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55)
InChIKeyOWMZHUQIGVVXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Thr(beta-D-Lac(Ac)7)-OH (CAS 657395-98-7): Core Specifications for Glycopeptide Synthesis Procurement


Fmoc-Thr(beta-D-Lac(Ac)7)-OH, also known as Hepta-O-acetyl-β-lactosyl-N-Fmoc-L-threonine, is a specialized glycosylated amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It consists of an L-threonine core with an N-terminal Fmoc protecting group and an O-linked β-D-lactose disaccharide, which is fully protected with seven acetyl groups . This fully protected, disaccharide structure distinguishes it from simpler monosaccharide building blocks and is designed for the site-specific introduction of lactose residues into complex O-linked glycopeptides [1].

Why Generic Substitution Fails: The Critical Role of Disaccharide Structure and Acetyl Protection in Fmoc-Thr(beta-D-Lac(Ac)7)-OH Procurement


Substituting Fmoc-Thr(beta-D-Lac(Ac)7)-OH with a simpler glycosylated threonine analog, such as one bearing a monosaccharide, is not functionally equivalent. The target compound introduces a specific β-D-lactose disaccharide epitope, which is crucial for studying biological recognition events that require this precise structure, such as interactions with selectins or galectins [1]. Furthermore, the use of acetyl (Ac) protecting groups on the sugar is essential for preventing unwanted side reactions during SPPS and can influence the solubility and stability of the building block in organic solvents, factors that can vary significantly with different protection strategies or glycan structures [2].

Quantitative Differentiation of Fmoc-Thr(beta-D-Lac(Ac)7)-OH: A Comparative Analysis for Informed Procurement


Enhanced Stability and Solubility in Organic Solvents via Hepta-Acetylation

The seven acetyl (Ac) protecting groups on the β-D-lactose moiety of Fmoc-Thr(beta-D-Lac(Ac)7)-OH are stated to enhance its stability and solubility in organic solvents compared to unprotected or partially protected analogs, which is critical for efficient SPPS [1]. While a specific, quantitative comparison for this exact compound is not available, class-level inference supports that fully acetylated glycans are more lipophilic and stable to basic conditions used in Fmoc removal than their unprotected counterparts.

Solid-Phase Peptide Synthesis Glycopeptide Synthesis O-Glycosylation

Benchmark Purity Specification for Reproducible Glycopeptide Assembly

Commercially available Fmoc-Thr(beta-D-Lac(Ac)7)-OH is supplied with a purity specification of >95% (determined by HPLC) [1]. While not a direct comparator, this benchmark exceeds or matches the standard purity offered for many common Fmoc-amino acids (often ≥95-98%) and provides a reliable starting point for demanding glycopeptide syntheses. Lower purity building blocks can lead to accumulation of deletion sequences and challenging purifications [2].

Quality Control HPLC Analysis Peptide Synthesis

Specificity for Lectin-Binding Studies Over Monosaccharide Analogs

Building blocks like Fmoc-Thr(beta-D-Lac(Ac)7)-OH are essential for generating glycopeptides that contain a β-D-lactose epitope. Studies using related building blocks demonstrate that lectin binding is highly dependent on the precise carbohydrate structure. For example, a study comparing linear and biantennary diLacNAc structures (which contain lactose units) on immobilized Fmoc-amino acids showed a 27-fold higher affinity of Lycopersicon esculentum lectin for the linear structure [1]. This supports that the specific disaccharide epitope is not interchangeable with a monosaccharide analog (e.g., Fmoc-Thr(beta-D-Glc(Ac)4)-OH) for applications probing specific carbohydrate-protein interactions.

Lectin Binding Surface Plasmon Resonance Glycobiology

High Coupling Efficiency Achievable Under Optimized Conditions

While direct data for this compound is unavailable, studies on related, sterically hindered glycosylated Fmoc-amino acids demonstrate that high coupling efficiencies can be achieved. For instance, under microwave-assisted SPPS conditions, the coupling of glycosylated Fmoc-Thr or Fmoc-Ser with N-terminal amino acids on a resin proceeded with 98% yield per coupling [1]. This class-level inference suggests that with optimized protocols, the bulky Fmoc-Thr(beta-D-Lac(Ac)7)-OH can also be incorporated efficiently, mitigating a common concern with large building blocks.

Solid-Phase Synthesis Microwave-Assisted Synthesis Coupling Efficiency

Optimal Applications for Fmoc-Thr(beta-D-Lac(Ac)7)-OH: From Precision Lectin Probes to Complex Neoglycoconjugates


Synthesis of Defined O-Linked Glycopeptides for Lectin Binding Studies

This building block is ideally suited for the Fmoc-SPPS of glycopeptides where a terminal β-D-lactose epitope is required. The resulting glycopeptides are critical for investigating the binding specificity of lactose-binding proteins such as galectins and selectins using techniques like Surface Plasmon Resonance (SPR) [1].

Construction of Water-Soluble Neoglycoconjugates

Fmoc-Thr(beta-D-Lac(Ac)7)-OH can be used to introduce lactose units into peptides that are subsequently immobilized on solid phases or coupled to carrier proteins. This approach has been employed to create water-soluble glycosphingolipid analogues for biophysical studies and assay development [1].

Assembly of Complex Glycopeptide Libraries for Drug Discovery

As a component in combinatorial glycopeptide library synthesis, this building block allows for the systematic variation of carbohydrate epitopes on a peptide scaffold. The fully protected nature of the sugar ensures compatibility with standard Fmoc-SPPS protocols, enabling high-throughput synthesis and screening for novel lectin ligands or modulators of carbohydrate-mediated biological processes [1].

Synthesis of Research Tools for HIV and Other Infectious Diseases

Analogous Fmoc-serine building blocks glycosylated with beta-D-lactose have been used in the solid-phase assembly of T-cell immunogenic glycopeptides and fragments from HIV gp120 [1]. Fmoc-Thr(beta-D-Lac(Ac)7)-OH could be employed in similar strategies to construct glycosylated viral epitopes for immunological studies.

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